3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone

Catalog No.
S3310196
CAS No.
898760-06-0
M.F
C16H13BrO3
M. Wt
333.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone

CAS Number

898760-06-0

Product Name

3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone

IUPAC Name

(3-bromophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

InChI

InChI=1S/C16H13BrO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2

InChI Key

VSRZSEWGZUJJHG-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br

3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13BrO3\text{C}_{16}\text{H}_{13}\text{BrO}_3 and a molecular weight of approximately 333.18 g/mol. This compound is a derivative of benzophenone, characterized by the presence of a bromine atom and a dioxolane ring attached to the phenyl groups. The unique structure of 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone makes it significant in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction Reactions: Reduction of the carbonyl group in the benzophenone core can yield alcohol derivatives, typically using lithium aluminum hydride or sodium borohydride in anhydrous solvents .

Research indicates that 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone may exhibit various biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific molecular targets such as enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. This makes it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone typically involves the bromination of 4'-(1,3-dioxolan-2-YL)benzophenone. This reaction can be performed using bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as dichloromethane under controlled temperature conditions.

Industrial Production

For large-scale production, automated reactors and continuous flow reactors are utilized to enhance efficiency and ensure precise control over reaction conditions, maximizing yield and purity .

3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone has several applications across different fields:

  • Organic Synthesis: It serves as a building block for the preparation of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in drug development.
  • Industrial

Several compounds exhibit structural similarities to 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone. Here are some notable examples:

Compound NameKey Features
4-Bromo-3’-(1,3-dioxolan-2-YL)benzophenoneLacks the bromine substitution at the 4-position
3-Fluoro-4’-(1,3-dioxolan-2-YL)benzophenoneLacks bromine substitution but retains the dioxolane ring
4-Bromo-3-fluorobenzophenoneDoes not contain the dioxolane ring
4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenoneSimilar structure but varies in substitution patterns

The uniqueness of 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone lies in its specific combination of functional groups—bromine atom and dioxolane ring—attached to a benzophenone core. This arrangement imparts distinct chemical reactivity and potential applications that differ from those of its analogs .

XLogP3

3.4

Wikipedia

(3-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone

Dates

Last modified: 08-19-2023

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